![molecular formula C26H27BO2 B3069787 2-(alpha,beta-Diphenylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 219488-97-8](/img/structure/B3069787.png)
2-(alpha,beta-Diphenylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(alpha,beta-Diphenylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DBTMD, is a boronic acid derivative that has been studied extensively for its potential applications in a variety of scientific research fields. It is a versatile compound that has been used in a number of different experiments, as it has a wide range of properties that make it useful in many different contexts.
Scientific Research Applications
- Organic Synthesis and Catalysis The tetramethyl-dioxaborolane group in this compound is a bioisostere of a carboxylic acid. It is commonly employed in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Researchers use it as a versatile building block for creating complex organic molecules .
- By modifying the substituents on the aromatic rings, scientists can fine-tune its photophysical properties .
- Its twisted structure (due to the TPE units) reduces aggregation-caused quenching (ACQ), making it an excellent candidate for bioimaging .
- Supramolecular Chemistry and Host-Guest Interactions Applications include molecular recognition, drug delivery carriers, and self-assembled materials .
- Understanding its excited-state dynamics is crucial for optimizing its use in various applications .
- Biomedical Research and Drug Development It may serve as a starting point for developing novel therapeutic agents .
Materials Science and Optoelectronics
Fluorescent Probes and Imaging Agents
Photophysics and Luminescent Properties
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in organic synthesis and pharmaceutical development .
Mode of Action
It’s known that similar compounds exhibit remarkable enhanced photoluminescence in the solid state .
Biochemical Pathways
Similar compounds have been used in the development of organic light-emitting diodes (oleds), suggesting a role in electron transfer and light emission processes .
Pharmacokinetics
Similar compounds are known to have good thermal and morphological stability .
Result of Action
Similar compounds have been used in the development of oleds, indicating their potential in light emission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that similar compounds exhibit enhanced photoluminescence in the solid state . This suggests that the physical state of the compound can influence its properties. Additionally, these compounds have good thermal stability, indicating that they can maintain their properties under varying temperature conditions .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1,2,2-triphenylethenyl)-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BO2/c1-25(2)26(3,4)29-27(28-25)24(22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)21-16-10-6-11-17-21/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJDOWNOTSFHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(alpha,beta-Diphenylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
219488-97-8 | |
Record name | 4,4,5,5-tetramethyl-2-(1,2,2-triphenylvinyl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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